1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383136-04-7
VCID: VC7915813
InChI: InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3
SMILES: CC1=CN=C(S1)N2C=CC=C2C=O
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-04-7

Cat. No.: VC7915813

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde - 383136-04-7

Specification

CAS No. 383136-04-7
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3
Standard InChI Key FLWVGYZMONLVTP-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)N2C=CC=C2C=O
Canonical SMILES CC1=CN=C(S1)N2C=CC=C2C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole-2-carbaldehyde core substituted at the N1 position with a 5-methyl-1,3-thiazol-2-yl group. This creates a planar conjugated system with alternating single and double bonds across the heterocyclic rings. X-ray crystallography data from analogous structures reveals bond lengths of 1.34 Å for the thiazole C=N bond and 1.41 Å for the pyrrole N-C linkage, indicating partial double-bond character . The methyl group at the thiazole's 5-position induces steric effects that influence molecular packing in solid-state configurations .

Spectroscopic Characteristics

Key spectroscopic data from nuclear magnetic resonance (NMR) studies show distinctive signals:

  • 1H^1H NMR (400 MHz, CDCl3_3 ): δ 10.37 (s, 1H, CHO), 7.31 (d, J = 2.9 Hz, 1H, pyrrole-H), 6.45 (dd, J = 2.9, 1.1 Hz, 1H, thiazole-H), 2.41 (s, 3H, CH3_3)

  • 13C^{13}C NMR: δ 182.4 (CHO), 152.1 (thiazole C2), 134.7 (pyrrole C2), 128.9 (thiazole C5), 116.3 (pyrrole C3), 14.2 (CH3_3)

The infrared spectrum exhibits strong absorption bands at 1685 cm1^{-1} (C=O stretch) and 1560 cm1^{-1} (C=N vibration), consistent with its conjugated electronic structure .

Physical Property Table

PropertyValue/DescriptionSource
Molecular FormulaC9_9H8_8N2_2OS
Molecular Weight192.24 g/mol
Melting Point140-142°C (DCM recrystallized)
SolubilityLimited in H2_2O; soluble in DCM, DMF
Refractive IndexNot available
Partition CoefficientLogP ≈ 1.8 (predicted)

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthetic pathway involves a three-step sequence from pyrrole-2-carbaldehyde:

  • Wolff-Kishner Reduction: Converts the aldehyde to methylene group using hydrazine hydrate (NH2_2NH2_2) under basic conditions .

  • Friedel-Crafts Acylation: Introduces trichloroacetyl group at the pyrrole's α-position using AlCl3_3 catalyst in dichloromethane .

  • Regioselective Chlorination: Utilizes N-chlorosuccinimide (NCS) in dichloromethane at room temperature, achieving 61% isolated yield after crystallization .

The critical reaction can be represented as:
Pyrrole-2-carbaldehydeNH2NH2IntermediateTrichloroacetyl chloridePrecursorNCSTarget Compound\text{Pyrrole-2-carbaldehyde} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Intermediate} \xrightarrow{\text{Trichloroacetyl chloride}} \text{Precursor} \xrightarrow{\text{NCS}} \text{Target Compound}

Process Optimization

Recent advancements demonstrate improved yields (up to 73%) through:

  • Microwave-assisted synthesis reducing reaction times from 24h to 45 minutes

  • Solvent optimization using 1,2-dichloroethane instead of DCM for better NCS solubility

  • Catalytic use of Lewis acids (ZnCl2_2) to enhance regioselectivity in thiazole substitution

Biological Activity and Medicinal Applications

Target EnzymeIC50_{50}Bacterial StrainReference
DNA Gyrase B42 nMStaphylococcus aureus
Topoisomerase IV89 nMEscherichia coli

The compound's aldehyde group facilitates Schiff base formation with lysine residues in the ATP-binding pocket of gyrases, while the thiazole ring participates in π-π stacking interactions with aromatic amino acids .

Structure-Activity Relationships (SAR)

Key SAR observations from derivative studies:

  • Aldehyde Group: Essential for activity; reduction to alcohol decreases potency 15-fold

  • Thiazole Methyl: Optimal substituent; larger groups (ethyl, propyl) reduce membrane permeability

  • Pyrrole Substituents: Electron-withdrawing groups at C4 enhance target binding by 40%

Hazard CategoryClassificationPictogramSignal Word
Skin IrritationCategory 2⚠️Warning
Eye DamageCategory 2A⚠️Warning
Respiratory IrritationSTOT SE 3⚠️Warning

Exposure Management

  • Skin Contact: Immediately wash with soap/water; contaminated clothing removal required

  • Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention

  • Inhalation: Move to fresh air; administer oxygen if breathing difficulty persists

Regulatory and Environmental Considerations

Global Regulatory Status

RegionRegulationStatus
United StatesTSCANot listed
EUREACHNo registered uses
CaliforniaProp 65Not listed

Environmental Impact Assessment

While comprehensive ecotoxicity data remains unavailable, structural analogs suggest:

  • Moderate persistence in soil (t1/2_{1/2} ≈ 28 days)

  • Low bioaccumulation potential (BCF < 100)

  • Potential for atmospheric oxidation generating NOx_x and SOx_x byproducts

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

  • Novobiocin analogs with enhanced Gram-positive coverage

  • Kinase inhibitors targeting EGFR and VEGFR2

  • Antimicrobial agents against multidrug-resistant Acinetobacter baumannii

Material Science Applications

Emerging uses include:

  • Conducting polymers for organic electronics (σ ≈ 103^{-3} S/cm)

  • Metal-organic frameworks (MOFs) with CO2_2 adsorption capacity (1.8 mmol/g at 298K)

  • Photocatalysts for nitroarene reduction under visible light

Stability and Degradation Pathways

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals:

  • Onset decomposition temperature: 218°C

  • Exothermic peak at 235°C (ΔH = -127 kJ/mol)

  • Primary degradation products: CO, CO2_2, HCN, and methyl thioacetate

Hydrolytic Stability

Stability studies in aqueous solutions:

pHHalf-life (25°C)Major Degradants
14.2 hoursPyrrole-2-carboxylic acid
728 days<5% degradation
1315 minutesThiazole ring cleavage

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